Di-N-butylammonium tetrafluoroborate crystal structure analysis
Di-N-butylammonium tetrafluoroborate crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Di-n-butylammonium Tetrafluoroborate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of di-n-butylammonium tetrafluoroborate. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a deeper understanding of the rationale behind the analytical choices, ensuring a robust and insightful structural elucidation.
Introduction: The Significance of Structural Insight
Di-n-butylammonium tetrafluoroborate, a member of the quaternary ammonium salt family, holds potential in various applications, including as a supporting electrolyte and a precursor for the synthesis of ionic liquids.[1][2][3] The precise three-dimensional arrangement of its ions in the solid state, its crystal structure, governs many of its macroscopic properties, including solubility, stability, and melting point.[4] Understanding this architecture is paramount for its effective application and for the rational design of new materials with tailored functionalities.
This guide will navigate through the critical stages of crystal structure determination, from the fundamental principles of crystal growth to the advanced interpretation of crystallographic data. While a specific, publicly available crystal structure for di-n-butylammonium tetrafluoroborate is not readily found, this guide will leverage data from closely related compounds, such as tetra-n-butylammonium and other di-n-butylammonium salts, to provide a predictive and instructive framework for its analysis.[5][6][7][8]
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a meticulous process that relies on a series of well-controlled experiments. The following protocol for single-crystal X-ray diffraction is designed to be a self-validating system, where each step's success is a prerequisite for the next.
Synthesis and Crystal Growth
The synthesis of di-n-butylammonium tetrafluoroborate can be achieved through the reaction of di-n-butylamine with tetrafluoroboric acid. For the purpose of single-crystal X-ray diffraction, the growth of high-quality single crystals is the most critical and often the most challenging step.
Protocol for Crystal Growth:
-
Reaction Setup: In a clean, dry flask, dissolve di-n-butylamine in a suitable solvent (e.g., ethanol or isopropanol).
-
Acid Addition: Slowly add a stoichiometric amount of tetrafluoroboric acid (HBF₄) to the amine solution under constant stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Precipitation: The di-n-butylammonium tetrafluoroborate salt will precipitate out of the solution.
-
Recrystallization for Single Crystals:
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Isolate the crude product by filtration.
-
Dissolve the salt in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol/water, acetonitrile).
-
Allow the solution to cool slowly and undisturbed. Slow evaporation of the solvent at room temperature is also a viable method. .
-
The formation of well-defined, transparent crystals is indicative of a successful crystallization.
-
Causality Behind the Choices: The choice of solvent is crucial as it influences the solubility curve and the crystal packing. Slow cooling or evaporation is essential to allow the molecules to arrange themselves in a highly ordered, single-crystal lattice.
Single-Crystal X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.[9][10]
Experimental Workflow:
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Key Considerations:
-
Crystal Size: An ideal crystal for single-crystal XRD is typically between 0.1 and 0.3 mm in all dimensions.[11]
-
Temperature: Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
X-ray Source: The choice of X-ray wavelength (e.g., Mo Kα or Cu Kα) depends on the size of the unit cell and the elements present in the crystal.
Structural Analysis and Interpretation: From Data to Insight
The culmination of the experimental work is the elucidation and interpretation of the crystal structure. Based on the analysis of related di-n-butylammonium and tetra-n-butylammonium salts, we can anticipate certain structural features for di-n-butylammonium tetrafluoroborate.[5][7]
Crystallographic Data
The crystallographic data provides a quantitative description of the crystal lattice. For a hypothetical crystal of di-n-butylammonium tetrafluoroborate, we can expect it to crystallize in a common space group for organic salts, such as P2₁/n (monoclinic) or P-1 (triclinic).[6][7][8][12]
Table 1: Hypothetical Crystallographic Data for Di-n-butylammonium Tetrafluoroborate
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n or P-1 | Defines the symmetry operations within the unit cell. |
| a (Å) | 10 - 15 | Unit cell dimension. |
| b (Å) | 15 - 21 | Unit cell dimension. |
| c (Å) | 14 - 16 | Unit cell dimension. |
| α (°) | 90 (for monoclinic) | Angle between b and c axes. |
| β (°) | 90 - 115 | Angle between a and c axes. |
| γ (°) | 90 (for monoclinic) | Angle between a and b axes. |
| Volume (ų) | 2500 - 3500 | Volume of the unit cell. |
| Z | 2 or 4 | Number of formula units per unit cell. |
| Calculated Density (g/cm³) | ~1.7 | Theoretical density based on the crystal structure. |
Note: These values are estimations based on published structures of similar compounds and serve as a predictive guide.[7]
Molecular and Supramolecular Structure
The analysis extends beyond the unit cell to the arrangement of the di-n-butylammonium cations and tetrafluoroborate anions and the interactions between them.
Key Structural Features to Analyze:
-
Cation Conformation: The two n-butyl chains of the di-n-butylammonium cation can adopt various conformations. The specific torsion angles will be determined by the crystal packing forces.
-
Anion Geometry: The tetrafluoroborate anion (BF₄⁻) is expected to be tetrahedral. Any distortion from ideal tetrahedral geometry can be indicative of strong intermolecular interactions.
-
Hydrogen Bonding: The N-H protons of the di-n-butylammonium cation are strong hydrogen bond donors. They are expected to form hydrogen bonds with the fluorine atoms of the tetrafluoroborate anions (N-H···F). This is a critical interaction that will likely dictate the overall crystal packing.
-
van der Waals Interactions: The hydrophobic n-butyl chains will interact with each other through van der Waals forces, leading to specific packing motifs.
Logical Relationship Diagram:
Figure 2: The interplay of molecular components and intermolecular forces that determine the final crystal structure.
Potential for Phase Transitions
Organic ammonium salts are known to exhibit temperature-dependent phase transitions.[13][14][15] These transitions are often associated with changes in the rotational freedom of the cation or subtle shifts in the crystal packing. A thorough analysis should include variable-temperature crystallographic studies to investigate the possibility of polymorphism in di-n-butylammonium tetrafluoroborate.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to the crystal structure analysis of di-n-butylammonium tetrafluoroborate. By following a rigorous experimental protocol and applying a detailed interpretive framework, researchers can gain profound insights into the solid-state structure of this and related materials. The predictive analysis presented, based on analogous compounds, provides a solid foundation for future experimental work.
The elucidation of the precise crystal structure will not only be a valuable contribution to the field of chemical crystallography but will also enable a deeper understanding of the structure-property relationships in this class of organic salts, paving the way for their more effective utilization in drug development and materials science.
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